molecular formula C24H23NO B1387889 (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one CAS No. 885267-66-3

(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1387889
CAS No.: 885267-66-3
M. Wt: 341.4 g/mol
InChI Key: DEWLJBKRIUSZAA-FJRBDEOBSA-N
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Description

The compound (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one (CAS: 885267-67-4) is a polycyclic conjugated system featuring an inden-1-one core fused with a 1,3,3-trimethylindolin-2-ylidene substituent via a conjugated but-2-en-1-ylidene bridge . Its molecular formula is C₂₄H₂₃NO, with a molecular weight of 355.5 g/mol and a high topological polar surface area of 20.3 Ų, indicative of moderate polarity . The extended conjugation across the molecule (three conjugated double bonds in E,E configurations) suggests strong electronic delocalization, which is critical for applications in optoelectronics, such as organic dyes or sensors .

Properties

IUPAC Name

(2E)-2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-24(2)20-13-7-8-14-21(20)25(3)22(24)15-9-5-11-18-16-17-10-4-6-12-19(17)23(18)26/h4-15H,16H2,1-3H3/b9-5+,18-11+,22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWLJBKRIUSZAA-FJRBDEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC=C3CC4=CC=CC=C4C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/3\CC4=CC=CC=C4C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one represents a class of indole-derived compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of indole and indenone moieties. The presence of the trimethylindoline group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several tumor types.

Table 1: Antitumor Activity of Related Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BHeLa15.7Cell cycle arrest
(E)-2...A549TBDTBD

Note: TBD indicates data not yet determined.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. Preliminary tests suggest that (E)-2... may inhibit the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various indole derivatives, (E)-2... was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

The biological activity of (E)-2... can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial dysfunction leading to programmed cell death.
  • Cell Cycle Arrest : Indole derivatives often interfere with cell cycle progression, particularly at the G1/S phase transition.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress in cells.

Research Findings

Recent studies have focused on the synthesis and characterization of (E)-2... along with its biological evaluation. Notably:

  • Synthesis : The compound has been synthesized using a multi-step process involving palladium-catalyzed reactions.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Inden-1-one Cores

Several compounds share the inden-1-one scaffold but differ in substituents and conjugation length:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Conjugation Features
(E)-Target Compound C₂₄H₂₃NO 355.5 1,3,3-Trimethylindolin-2-ylidene Three conjugated E,E double bonds
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one C₁₇H₁₄O₂ 250.29 4-Methoxybenzylidene Single benzylidene substituent
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one C₁₄H₁₀O₂ 210.23 Furan-2-ylmethylidene Heterocyclic (furan) substituent
(E)-5-((E)-1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one C₁₆H₁₉NO 241.34 Shorter conjugated chain (pentenone) Two conjugated E double bonds

Key Observations:

  • Electronic Properties: The target compound’s extended conjugation (three E,E bonds) results in a redshifted UV-Vis absorption compared to simpler analogues like (2E)-2-(4-methoxybenzylidene)-inden-1-one, which lacks extended conjugation .
  • Isomerization Challenges: Unlike the target compound, some analogues (e.g., 3-(benzylidene)indolin-2-one derivatives) exhibit rapid Z/E isomerization, complicating isolation of pure stereoisomers .

Physicochemical Properties

  • Solubility: The target compound’s higher molecular weight and nonpolar indolenine group likely reduce solubility in polar solvents compared to furan-substituted derivatives .
  • Thermal Stability: The rigid conjugated system may enhance thermal stability relative to analogues with flexible substituents (e.g., ethyl acetate derivatives in ).

Preparation Methods

Synthesis via Palladium-Catalyzed Cross-Coupling and Condensation Reactions

Methodology Overview:

The synthesis typically begins with constructing the indoline and indenone frameworks through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, followed by condensation steps to form the extended conjugated system with the desired stereochemistry.

Key Steps:

  • Preparation of Indoline Derivatives:
    Starting from suitably substituted indole or indoline precursors, palladium-catalyzed coupling introduces the necessary substituents at specific positions. For example, the use of Pd(0) catalysts in ionic liquids facilitates the formation of C–C bonds with high efficiency and recyclability.

  • Formation of the Conjugated System:
    The conjugated but-2-en-1-ylidene chain is introduced via a Claisen–Schmidt condensation between aldehyde and ketone components, often under basic conditions, to generate the (E)-configured double bonds. This step is crucial for establishing the stereochemistry and conjugation.

  • Final Assembly:
    The indoline moiety is linked to the indenone core through a Michael addition or aldol condensation, followed by purification to isolate the target compound with high stereochemical purity.

Representative Reaction Conditions:

Step Catalyst/Reagent Solvent Temperature Notes
Cross-coupling Pd(PPh₃)₄ or Pd(OAc)₂ Ionic liquids (e.g., [bmim][PF₆]) 80–120°C Recyclable medium, environmentally friendly
Condensation NaOH or KOH Ethanol/water Room temperature to 80°C Promotes E-configuration

Research Findings:

  • The multi-step synthesis has been validated through NMR, IR, and mass spectrometry, confirming the structure and stereochemistry.
  • Use of ionic liquids enhances sustainability and simplifies catalyst recovery.

Heterocyclic Cyclometalation and Organometallic Pathways

Methodology Overview:

Recent advances involve cyclometalation of heterocyclic cores such as indole or benzothiophene using ruthenium complexes, followed by coupling with alkynes to generate fused heterocycles with the desired conjugated system.

Key Steps:

  • Cyclometalation:
    Treatment of heterocyclic imines with [{RuCl(η⁶)-p-cymene]}(2) and Cu(OAc)₂ enables selective activation of C–H bonds adjacent to heteroatoms, forming ruthenacycles.

  • Alkyne Coupling:
    The ruthenacycles undergo coupling with alkynes (e.g., 3-hexyne) under mild conditions, leading to the formation of fused hetero-hydropyridyl ligands. This step involves dearomatization and subsequent rearomatization upon treatment with CuCl₂.

  • Product Release:
    The final step involves oxidative rearomatization, releasing fused heterocycles that serve as precursors or intermediates for the target compound.

Reaction Conditions:

Step Catalyst Reagents Solvent Temperature Notes
Cyclometalation [{RuCl(η⁶)-p-cymene]}(2) Cu(OAc)₂ Acetonitrile or DMSO 80–120°C High regioselectivity
Coupling Alkynes (e.g., 3-hexyne) CuCl₂ Same as above 60–100°C Dearomatization step

Research Findings:

  • The ruthenium-mediated pathway provides access to fused heterocyclic scaffolds with high regio- and stereoselectivity.
  • The process is versatile, accommodating various heterocyclic cores and alkynes, expanding the scope of accessible compounds.

Condensation and Functionalization Strategies

Methodology Overview:

The core conjugated system can also be assembled via sequential condensations and functional group transformations, particularly the use of the Claisen–Schmidt reaction to form the enone linkage with precise stereochemistry.

Key Steps:

  • Claisen–Schmidt Condensation:
    Between an aldehyde bearing the indoline moiety and a suitable ketone, under basic conditions, yields the conjugated enone with (E)-configuration.

  • Stereoselective Isomerization:
    Conditions such as mild heating or catalytic isomerization ensure the formation of the thermodynamically favored (E)-double bonds.

  • Purification and Characterization:
    Techniques such as column chromatography, NMR, and IR are employed to confirm the stereochemistry and purity.

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Condensation NaOH or KOH Ethanol Room temp to 80°C Stereoselective formation of (E)-alkenes

Research Findings:

  • The condensation approach is straightforward and scalable.
  • Stereochemistry control is critical for biological activity and material properties.

Data Summary Table of Preparation Methods

Method Key Reagents Catalysts Solvent Typical Conditions Advantages Limitations
Palladium-Catalyzed Cross-Coupling Boronic acids, aldehydes Pd(0) complexes Ionic liquids or ethanol 80–120°C High efficiency, recyclable Multi-step, requires purification
Ruthenium-Mediated Cyclometalation Heterocyclic imines [{RuCl(η⁶)-p-cymene]}] Acetonitrile/DMSO 80–120°C Fused heterocycle formation Organometallic handling
Condensation (Claisen–Schmidt) Aldehydes, ketones NaOH/KOH Ethanol Room temp to 80°C Simple, scalable Stereochemistry control

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves condensation reactions between indolin-2-one derivatives and aldehydes. For example, refluxing indolin-2-one with substituted benzaldehydes in acetic acid (3–6 hours) forms the conjugated core structure. Subsequent alkylation (e.g., using sodium hydride in DMF with alkyl halides) introduces functional groups. Purification via silica gel chromatography (hexane/ethyl acetate) and recrystallization (ethanol or methanol) yields high-purity products .

Q. Which spectroscopic techniques are critical for structural characterization?

1H and 13C NMR confirm substituent positions and conjugation patterns. For stereochemical analysis, X-ray crystallography using programs like SHELXL or ORTEP-3 resolves absolute configurations. Mass spectrometry (HRMS) validates molecular weights, while IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can researchers ensure purity for biological testing?

Combine silica gel chromatography (gradient elution) with recrystallization. Monitor purity using HPLC (C18 column, λ=254 nm) and confirm homogeneity via thin-layer chromatography (TLC) with UV visualization. For crystalline samples, single-crystal X-ray diffraction provides definitive purity validation .

Advanced Research Questions

Q. How can contradictions in NMR data for stereoisomers be resolved?

Dynamic processes (e.g., tautomerism) may cause peak splitting. Use variable-temperature NMR to detect equilibrium states. Compare experimental shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* level). 2D NMR techniques (COSY, NOESY) clarify spatial relationships between protons .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

Adjust solvent polarity (e.g., DMF for sterically hindered reactions) and catalyst loadings (e.g., p-toluenesulfonic acid at 10 mol%). Extend reflux times (4→6 hours) to improve conversion. High-throughput screening identifies optimal conditions for electron-withdrawing/donating groups .

Q. What challenges arise in crystallographic refinement using SHELX?

SHELXL struggles with disordered solvent molecules or twinned crystals. Apply restraints to thermal parameters and use SQUEEZE (PLATON) to model diffuse electron density. Validate results with Olex2 or checkCIF to resolve outliers. For high-resolution data (d < 1 Å), anisotropic refinement improves accuracy .

Q. How can tautomeric equilibria be analyzed in solution and solid states?

In solution, NMR detects equilibrium via coalescence (e.g., keto-enol tautomers). In the solid state, X-ray diffraction unambiguously assigns dominant tautomers. For example, related indolin-2-one derivatives exhibit (E,E) configurations stabilized by intramolecular hydrogen bonding .

Q. What computational approaches predict biological activity for this compound?

Perform molecular docking (AutoDock Vina) against targets like α-synuclein. Optimize ligand geometry at the DFT level and validate with co-crystallized ligands. Molecular dynamics simulations (GROMACS) assess binding stability. In vitro assays (e.g., enzyme inhibition) corroborate computational findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-2,3-dihydro-1H-inden-1-one

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